4-Oxo-4,5,6,7-tetrahydro-1-benzothiophene-5-carbaldehyde
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Overview
Description
4-Oxo-4,5,6,7-tetrahydro-1-benzothiophene-5-carbaldehyde is an organic compound belonging to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a fused benzene and thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Oxo-4,5,6,7-tetrahydro-1-benzothiophene-5-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a thiophene derivative with an aldehyde in the presence of a catalyst. The reaction conditions often include moderate temperatures and the use of solvents like ethanol or methanol to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of automated reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: 4-Oxo-4,5,6,7-tetrahydro-1-benzothiophene-5-carbaldehyde undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are used under appropriate conditions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted benzothiophene derivatives.
Scientific Research Applications
4-Oxo-4,5,6,7-tetrahydro-1-benzothiophene-5-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in designing molecules with therapeutic potential.
Mechanism of Action
The mechanism of action of 4-Oxo-4,5,6,7-tetrahydro-1-benzothiophene-5-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the thiophene ring can participate in π-π interactions with aromatic residues in biological targets, influencing their function.
Comparison with Similar Compounds
4-Oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid: Similar structure but contains an oxygen atom in place of sulfur.
4,5,6,7-Tetrahydro-1-benzothiophene-2-carboxylic acid: Differing in the position of the carboxylic acid group.
Uniqueness: 4-Oxo-4,5,6,7-tetrahydro-1-benzothiophene-5-carbaldehyde is unique due to its specific functional groups and the position of the aldehyde group, which imparts distinct reactivity and potential biological activity compared to its analogs .
Properties
Molecular Formula |
C9H8O2S |
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Molecular Weight |
180.23 g/mol |
IUPAC Name |
4-oxo-6,7-dihydro-5H-1-benzothiophene-5-carbaldehyde |
InChI |
InChI=1S/C9H8O2S/c10-5-6-1-2-8-7(9(6)11)3-4-12-8/h3-6H,1-2H2 |
InChI Key |
MMHUJATTZDUIGL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CS2)C(=O)C1C=O |
Origin of Product |
United States |
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